molecular formula C22H18O2 B13942477 1,4-Dimethoxy-9-phenylanthracene CAS No. 54458-77-4

1,4-Dimethoxy-9-phenylanthracene

Cat. No.: B13942477
CAS No.: 54458-77-4
M. Wt: 314.4 g/mol
InChI Key: JISXOXZUVGEHIC-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-9-phenylanthracene is an organic compound with the chemical formula C({22})H({18})O(_{2}). It is a derivative of anthracene, characterized by the presence of methoxy groups at the 1 and 4 positions and a phenyl group at the 9 position. This compound is known for its photophysical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-9-phenylanthracene can be synthesized through several methods. One common synthetic route involves the Suzuki cross-coupling reaction. In this method, 9-bromo-10-phenylanthracene is reacted with 4-methoxyphenyl boronic acid in the presence of a palladium catalyst (Pd(PPh({3}))({4})) . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate (K({2})CO({3})).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-9-phenylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while reduction can produce dihydroanthracenes .

Scientific Research Applications

1,4-Dimethoxy-9-phenylanthracene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-9-phenylanthracene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups influence its electronic properties, making it an effective chromophore. It can absorb light and undergo electronic transitions, which are crucial for its applications in photophysical studies and optoelectronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-9-phenylanthracene is unique due to the combined presence of methoxy and phenyl groups, which enhance its photophysical properties and make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its use in advanced materials like OLEDs highlight its versatility .

Properties

CAS No.

54458-77-4

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

1,4-dimethoxy-9-phenylanthracene

InChI

InChI=1S/C22H18O2/c1-23-19-12-13-20(24-2)22-18(19)14-16-10-6-7-11-17(16)21(22)15-8-4-3-5-9-15/h3-14H,1-2H3

InChI Key

JISXOXZUVGEHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=C(C3=CC=CC=C3C=C12)C4=CC=CC=C4)OC

Origin of Product

United States

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